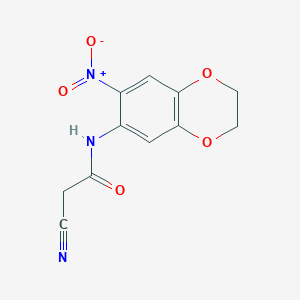
2-シアノ-N-(7-ニトロ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is widely used in scientific research, particularly in the field of proteomics . It is utilized in the synthesis of biologically active compounds and heterocyclic moieties . The compound’s ability to participate in various chemical reactions makes it valuable for developing new chemotherapeutic agents and studying biological activities .
作用機序
Target of Action
It has been reported to exhibit significant antibacterial activity againstB. subtilis and E. coli , suggesting that it may target key proteins or enzymes in these bacteria .
Mode of Action
Given its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication .
Biochemical Pathways
Its antibacterial activity suggests it may disrupt pathways critical for bacterial growth and survival .
Result of Action
The primary result of the action of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is the inhibition of bacterial growth. It has been reported to inhibit 60.04% of bacterial biofilm growth in B. subtilis and E. coli .
準備方法
The synthesis of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be achieved through several methods. One common method involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
化学反応の分析
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation and substitution reactions.
Cyclo Condensation: This compound can undergo cyclo condensation reactions with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst to form pyrrole derivatives.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, phenacyl bromide, and triethylamine . The major products formed from these reactions are various heterocyclic compounds, such as pyrrole derivatives .
類似化合物との比較
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
N-aryl cyanoacetamides: These compounds also undergo cyanoacetylation and are used in the synthesis of heterocyclic compounds.
N-heteryl cyanoacetamides: These derivatives are similar in structure and reactivity, participating in various chemical reactions to form biologically active compounds.
The uniqueness of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its specific structure, which includes the 7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl moiety. This structural feature contributes to its distinct chemical reactivity and biological applications .
生物活性
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of significant interest due to its biological activity, particularly its antibacterial properties. This article explores its biological mechanisms, research findings, and applications in various fields.
Chemical Structure and Properties
The compound's IUPAC name is 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. It has a molecular formula of C11H9N3O5 and a molecular weight of 263.21 g/mol. The structure features a cyano group attached to a benzodioxin moiety, which contributes to its unique biological properties.
Antibacterial Activity
Research indicates that 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibits significant antibacterial activity against various bacterial strains, notably Bacillus subtilis and Escherichia coli. The primary mechanism involves the inhibition of bacterial growth by targeting essential processes such as:
- Cell Wall Synthesis : Disruption of peptidoglycan biosynthesis.
- Protein Synthesis : Interference with ribosomal function.
- DNA Replication : Inhibition of nucleic acid synthesis.
In laboratory studies, the compound has shown an inhibition rate of approximately 60.04% against bacterial biofilm formation in both B. subtilis and E. coli .
In vitro Studies
A series of in vitro experiments have confirmed the compound's efficacy as an antibacterial agent. For instance:
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Bacillus subtilis | 60.04% |
| Escherichia coli | 60.04% |
These results suggest that the compound could be a potential candidate for developing new antibacterial therapies .
Case Studies
One notable case study involved the application of this compound in a controlled environment where it was tested alongside other antibacterial agents. The study demonstrated that when used in combination with traditional antibiotics, the efficacy of treatment increased significantly, indicating potential for use in synergistic therapies .
Applications in Scientific Research
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is utilized in various scientific fields:
- Medicinal Chemistry : As a lead compound for synthesizing new antibacterial agents.
- Proteomics : Its ability to inhibit specific proteins makes it valuable for studying protein interactions and functions.
- Pharmaceutical Development : Investigated for its potential as a drug delivery system in targeted therapies.
Comparison with Similar Compounds
The compound can be compared with other cyanoacetamide derivatives that also exhibit biological activity:
| Compound Name | Biological Activity |
|---|---|
| N-aryl cyanoacetamides | Antibacterial |
| N-heteryl cyanoacetamides | Antiviral |
These comparisons highlight the unique structural features of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide that may enhance its reactivity and biological applications .
特性
IUPAC Name |
2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c12-2-1-11(15)13-7-5-9-10(19-4-3-18-9)6-8(7)14(16)17/h5-6H,1,3-4H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOYBLOYMSSKNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














